1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine
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Overview
Description
1-(4-Fluorophenyl)piperazine-4-sulfonyl)-4-(4-methylcyclohexyl)piperazine , is a chemical compound with the following properties:
Molecular Formula: C₁₆H₁₆FN₃O₄S
Molecular Weight: 365.386 g/mol
CAS Number: 326901-87-5
This compound belongs to the class of piperazine derivatives and contains both a fluorophenyl group and a sulfonamide moiety. Its synthesis and applications have garnered interest in various scientific fields.
Preparation Methods
Synthesis:: The synthetic route involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of diethylene glycol dimethyl ether. The reaction is carried out using microwave irradiation, resulting in the formation of the target compound .
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Reduction Reactions: Reduction of the nitro group (if present) can yield the corresponding amine.
Other Transformations: Further functionalization may occur, depending on the reaction conditions.
Common reagents include nucleophiles (such as amines), reducing agents (e.g., hydrogen gas with a catalyst), and acid/base catalysts.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for designing novel molecules.
Medicinal Chemistry: It may serve as a scaffold for drug development.
Biological Studies: Investigating its interactions with biological targets.
Drug Discovery: Screening for potential therapeutic effects.
Materials Science:
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine is unique due to its specific combination of functional groups, similar compounds include:
1-(4-Fluorophenyl)piperazine: Lacks the sulfonamide group.
1-(4-Methylcyclohexyl)piperazine: Lacks the fluorophenyl and sulfonamide groups.
Properties
Molecular Formula |
C17H25FN2O2S |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C17H25FN2O2S/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)23(21,22)17-8-4-15(18)5-9-17/h4-5,8-9,14,16H,2-3,6-7,10-13H2,1H3 |
InChI Key |
CSGVAISPIQESOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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